![molecular formula C12H10ClN3O3S B13879969 Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate](/img/structure/B13879969.png)
Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring substituted with a methyl group and a carboxylate ester, as well as a thiophene ring substituted with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine precursors. One common method involves the condensation of 5-chlorothiophene-2-carbonyl chloride with 2-amino-4-methylpyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.
類似化合物との比較
Similar Compounds
- Methyl 4-chlorothiophene-2-carboxylate
- 5-Chloro-2-thiophenecarboxylic acid
- 2-Amino-4-methylpyrimidine-5-carboxylate
Uniqueness
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
特性
分子式 |
C12H10ClN3O3S |
|---|---|
分子量 |
311.74 g/mol |
IUPAC名 |
methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H10ClN3O3S/c1-6-14-5-7(12(18)19-2)10(15-6)16-11(17)8-3-4-9(13)20-8/h3-5H,1-2H3,(H,14,15,16,17) |
InChIキー |
XTEMRDULNBVEGS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)NC(=O)C2=CC=C(S2)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


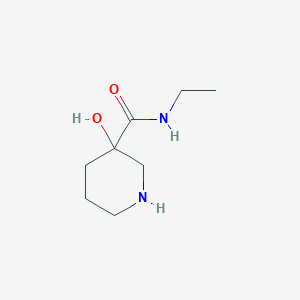
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)

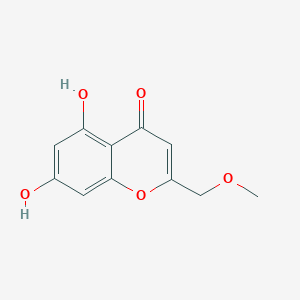
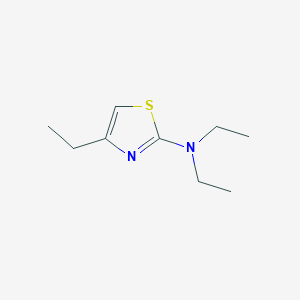
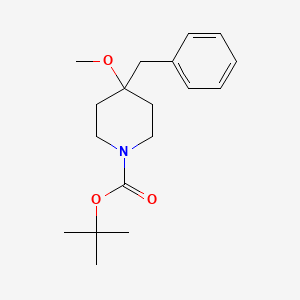
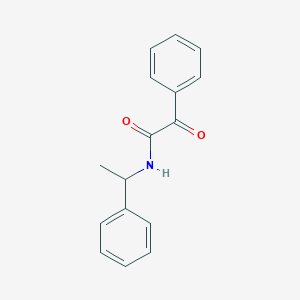
![2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B13879926.png)
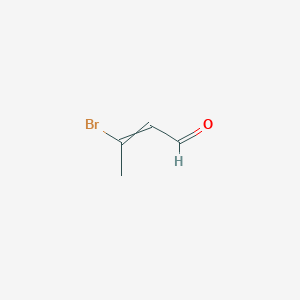
![1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)
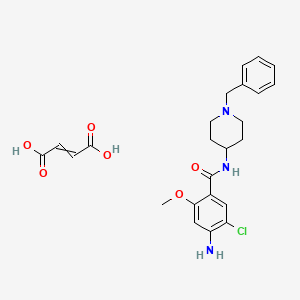
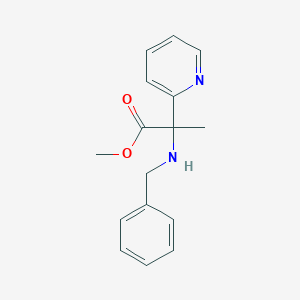

![3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13879956.png)
